{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine
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Overview
Description
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a compound belonging to the class of pyrazoles, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group, an isopropyl group, and a propylamine group, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles.
Condensation Reactions: Another approach is the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield pyrazoles.
Dehydrogenative Coupling: Low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze the dehydrogenative coupling of 1,3-diols with arylhydrazines to provide pyrazoles.
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often involves scalable and efficient methods such as catalytic cycloaddition and condensation reactions under controlled conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrazoles can undergo oxidation reactions, often using reagents like bromine or oxygen in DMSO.
Reduction: Reduction of pyrazoles can be achieved using hydrogenation or other reducing agents.
Substitution: Pyrazoles can participate in substitution reactions, such as N-arylation with aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Aryl halides, copper powder, KOtBu.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine is used as a building block for the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.
Biology
In biological research, pyrazole derivatives are investigated for their potential as enzyme inhibitors and bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
Medicinal chemistry explores pyrazole compounds for their therapeutic potential, including their use as anti-inflammatory agents, analgesics, and antipyretics .
Industry
In the industrial sector, pyrazoles are utilized in the production of dyes, agrochemicals, and pharmaceuticals due to their stability and reactivity.
Mechanism of Action
The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other pyrazole derivatives
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-5-6-12-7-11-8-13-14(9(2)3)10(11)4/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
BCMWJSCWUYYHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(N(N=C1)C(C)C)C |
Origin of Product |
United States |
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